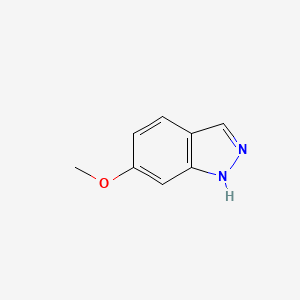

6-甲氧基-1H-吲唑

描述

6-Methoxy-1H-indazole is a chemical compound with the molecular formula C8H8N2O . It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .

Synthesis Analysis

The synthesis of 1H-indazoles, including 6-Methoxy-1H-indazole, has been a subject of research. One study describes the selective electrochemical synthesis of 1H-indazoles . The outcomes of the electrochemical synthesis were determined by the nature of the cathode material .

Molecular Structure Analysis

The molecular structure of 6-Methoxy-1H-indazole consists of a benzene ring fused to a pyrazole ring, with a methoxy group attached to the 6th carbon of the benzene ring . The InChI code for 6-Methoxy-1H-indazole is InChI=1S/C8H8N2O/c1-11-7-3-2-6-5-9-10-8 (6)4-7/h2-5H,1H3, (H,9,10) .

Chemical Reactions Analysis

The chemical reactions involving 1H-indazoles, including 6-Methoxy-1H-indazole, are diverse. For instance, the electrochemical synthesis of 1H-indazoles involves the use of a reticulated vitreous carbon cathode .

Physical And Chemical Properties Analysis

6-Methoxy-1H-indazole has a molecular weight of 148.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 148.063662883 g/mol . The topological polar surface area of the compound is 37.9 Ų .

科学研究应用

Methods of Application : The compound is synthesized using methods such as transition metal-catalyzed reactions and reductive cyclization. These methods ensure the formation of the indazole ring, which is crucial for its biological activity .

Results : The synthesized indazole derivatives have shown promising results as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents. Specific derivatives have been employed as selective inhibitors for the treatment of respiratory diseases .

Methods of Application : Synthetic approaches include the formation of C–N and N–N bonds without catalysts and solvents, which is a greener approach to synthesis .

Results : The methods have led to the development of compounds with potent inhibitory activities, such as FGFR1 inhibitors, which are crucial in cancer therapy .

Methods of Application : Drug development involves the design and synthesis of indazole derivatives, followed by testing their pharmacological activities .

Results : Derivatives of 6-Methoxy-1H-indazole have been used in FDA-approved drugs like niraparib for ovarian cancer and pazopanib for renal cell carcinoma .

Methods of Application : The research includes modifying the indazole core to enhance its interaction with biological targets .

Results : The modifications have resulted in derivatives with antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

Methods of Application : The compound is used as a probe to understand the molecular basis of diseases and to identify new drug targets .

Results : Studies have provided insights into the molecular mechanisms of diseases, leading to the identification of novel therapeutic strategies .

Methods of Application : The focus is on the interaction of indazole derivatives with enzymes, studying their binding and inhibitory effects .

Results : Research has led to the discovery of enzyme inhibitors that can regulate biological pathways and have potential therapeutic applications .

Methods of Application : These compounds target specific kinases involved in cancer progression, such as tyrosine kinase and serine/threonine kinases .

Results : The use of indazole derivatives has led to the development of anticancer drugs like axitinib, linifanib, niraparib, and pazopanib, which are effective against lung, breast, colon, and prostate cancers .

Methods of Application : Recent strategies include transition metal-catalyzed reactions, reductive cyclization, and solvent-free synthesis from azidobenzaldehydes and amines .

Results : These synthetic approaches have optimized the production of indazoles, enhancing their yield and reducing byproducts .

Methods of Application : The focus is on the synthesis of indazole derivatives that can selectively inhibit the kinase responsible for respiratory diseases .

Results : Research efforts have been directed towards developing treatments that can manage symptoms and progression of various respiratory conditions .

Methods of Application : The compound is used to study the interaction with enzymes and to identify inhibitory effects that can be therapeutically relevant .

Results : This has led to the discovery of new enzyme inhibitors that can be used to control diseases at the molecular level .

Methods of Application : Derivatives like 6-(3-methoxyphenyl)-1H-indazol-3-amine are synthesized and tested for their enzymatic inhibition capabilities .

Results : One such derivative exhibited promising FGFR1 inhibition with good enzymatic inhibition and modest anti-proliferative activity .

Methods of Application : Approaches include catalyst-free and solvent-free reactions, aiming to reduce the environmental impact of chemical synthesis .

Results : These methods contribute to sustainable chemistry by minimizing waste and avoiding the use of hazardous substances .

Methods of Application : The synthesis of these derivatives often involves modifications to the indazole ring to enhance antimicrobial activity .

Results : Some compounds have demonstrated moderate to high activity against test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

Methods of Application : The research includes designing and synthesizing novel compounds containing the 1H-indazolyl fragment to test their herbicidal activity .

Results : Preliminary biological assays have shown that these new compounds can effectively inhibit the root growth of Arabidopsis thaliana, a model organism in plant biology .

Methods of Application : Recent synthetic approaches include transition metal-catalyzed reactions and solvent-free synthesis from azidobenzaldehydes and amines .

Results : These methods have led to the development of indazoles with a wide range of pharmacological activities, including antihypertensive and anticancer properties .

Methods of Application : The focus is on the synthesis of indazole derivatives that can selectively inhibit specific kinases .

Results : This has resulted in the creation of anticancer drugs like axitinib and pazopanib, which are effective against various types of cancer .

Methods of Application : These derivatives are synthesized and tested for their inhibitory activity in enzymatic assays .

Results : One derivative in particular showed significant FGFR1 inhibitory activity, suggesting potential for development into a therapeutic agent .

Methods of Application : Strategies include catalyst-free and solvent-free reactions, which are more environmentally friendly .

Results : These approaches contribute to the field of sustainable chemistry by reducing waste and environmental impact .

属性

IUPAC Name |

6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-7-3-2-6-5-9-10-8(6)4-7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEQSOYROKGJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505279 | |

| Record name | 6-Methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-1H-indazole | |

CAS RN |

3522-07-4 | |

| Record name | 6-Methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

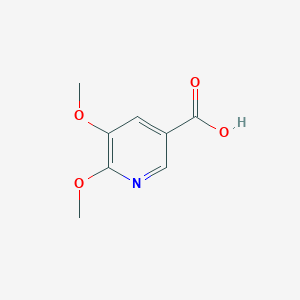

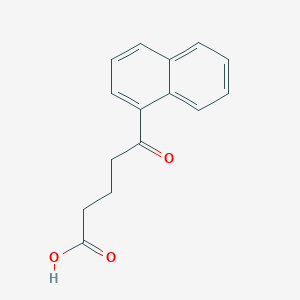

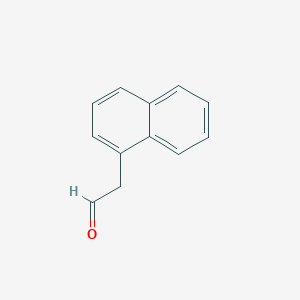

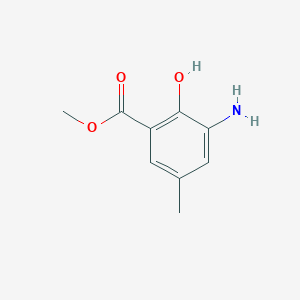

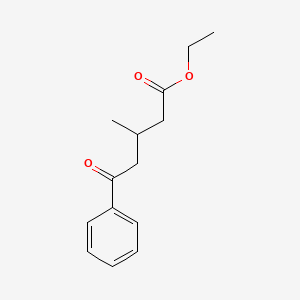

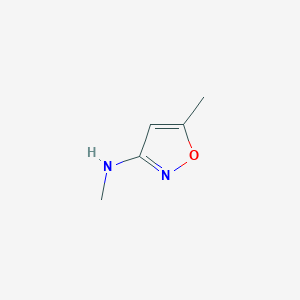

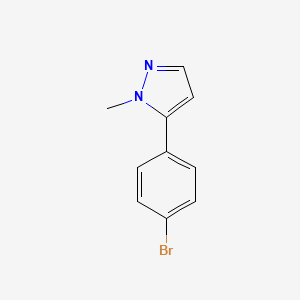

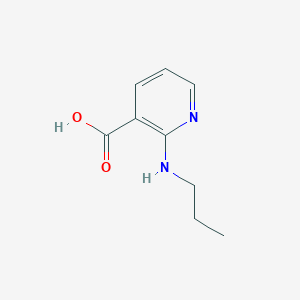

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)

![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)

![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)